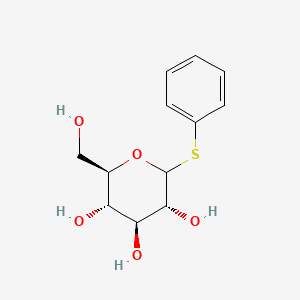
Phenyl 1-thioglucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 1-thioglucopyranoside is a thioglycoside derivative of glucose, where the oxygen atom in the glycosidic bond is replaced by a sulfur atom. This compound is known for its ability to inhibit certain enzymes and is used in various biochemical and industrial applications. Its molecular formula is C12H16O5S, and it has a molecular weight of 272.32 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl 1-thioglucopyranoside can be synthesized through the reaction of phenyl thiol with glucose derivatives. One common method involves the use of phenyl thiol and a protected glucose derivative under acidic conditions to form the thioglycoside bond. The reaction typically requires a catalyst such as trifluoroacetic acid and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 1-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.
Major Products:
Oxidation: this compound sulfoxide or sulfone.
Reduction: Phenyl thioglucopyranoside.
Substitution: Substituted phenyl thioglucopyranosides.
Aplicaciones Científicas De Investigación
Phenyl 1-thioglucopyranoside has a wide range of applications in scientific research:
Mecanismo De Acción
Phenyl 1-thioglucopyranoside exerts its effects primarily through competitive inhibition of enzymes such as β-glucosidase and sodium-D-glucose cotransporters (SGLT) 1 and 2. By binding to the active site of these enzymes, it prevents the normal substrate from binding, thereby inhibiting the enzyme’s activity. This mechanism is particularly useful in studying enzyme function and developing therapeutic agents .
Comparación Con Compuestos Similares
Phenyl 1-thioglucopyranoside can be compared with other thioglycosides and glycosides:
Phenyl β-D-thioglucopyranoside: Similar structure but different stereochemistry.
Methyl 1-thioglucopyranoside: Similar thioglycoside but with a methyl group instead of a phenyl group.
Phenyl α-D-thioglucopyranoside: Similar compound with different anomeric configuration.
Uniqueness: this compound is unique due to its specific inhibition of SGLT1 and SGLT2, making it a valuable tool in diabetes research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H16O5S |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11-,12?/m1/s1 |
Clave InChI |
OVLYAISOYPJBLU-OZRWLHRGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)SC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















